molecular formula C84H162O12S6 B14384187 Hexa(tridecane-1-sulfonyl)benzene CAS No. 88416-49-3

Hexa(tridecane-1-sulfonyl)benzene

Cat. No.: B14384187
CAS No.: 88416-49-3
M. Wt: 1556.6 g/mol
InChI Key: CEHROPVOOAXQFR-UHFFFAOYSA-N
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Description

Hexa(tridecane-1-sulfonyl)benzene is a synthetic aromatic compound featuring a central benzene ring functionalized with six tridecane-1-sulfonyl groups. Each substituent consists of a sulfonyl group (-SO₂-) attached to a tridecane (C₁₃H₂₇) alkyl chain. This molecular architecture imparts unique amphiphilic properties, combining the hydrophobic nature of long alkyl chains with the polar sulfonyl groups.

Properties

CAS No.

88416-49-3

Molecular Formula

C84H162O12S6

Molecular Weight

1556.6 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(tridecylsulfonyl)benzene

InChI

InChI=1S/C84H162O12S6/c1-7-13-19-25-31-37-43-49-55-61-67-73-97(85,86)79-80(98(87,88)74-68-62-56-50-44-38-32-26-20-14-8-2)82(100(91,92)76-70-64-58-52-46-40-34-28-22-16-10-4)84(102(95,96)78-72-66-60-54-48-42-36-30-24-18-12-6)83(101(93,94)77-71-65-59-53-47-41-35-29-23-17-11-5)81(79)99(89,90)75-69-63-57-51-45-39-33-27-21-15-9-3/h7-78H2,1-6H3

InChI Key

CEHROPVOOAXQFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide to form benzene sulfonic acid . This intermediate is then reacted with tridecane-1-sulfonyl chloride in the presence of a base such as pyridine to yield Hexa(tridecane-1-sulfonyl)benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexa(tridecane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Hexa(tridecane-1-sulfonyl)benzene involves its interaction with various molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The aromatic benzene ring provides stability and facilitates the compound’s incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexa(tridecane-1-sulfonyl)benzene belongs to a class of hexa-substituted benzenes, which vary in substituent type, solubility, and reactivity. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Hexa-Substituted Benzenes

Compound Name CAS Number Substituents Molecular Weight (g/mol) Solubility Key Applications
This compound Not Available Six C₁₃H₂₇SO₂⁻ groups ~1,560 (calculated) Low water solubility; likely soluble in nonpolar solvents (inferred) Surfactants, stabilizers, nanomaterials
Hexakis(bromomethyl)benzene 3095-73-6 Six CH₂Br groups 647.64 Soluble in DMSO, THF Intermediate in polymer synthesis
1,2,3,4,5,6-Hexa(hydroxymethyl)benzene 2715-91-5 Six CH₂OH groups 342.3 Water-soluble Crosslinking agent, drug delivery
Hexachlorobenzene (HCB) 118-74-1 Six Cl groups 284.78 Insoluble in water Pesticide (historical use)
Hexamethylbenzene 87-85-4 Six CH₃ groups 186.3 Insoluble in water Organic synthesis, reference standard

Key Findings

Substituent Effects on Solubility: Polarity: Hexa(hydroxymethyl)benzene is water-soluble due to hydrophilic -OH groups, whereas this compound’s long alkyl chains dominate its hydrophobicity despite polar sulfonyl groups. This contrasts with Hexachlorobenzene (HCB), which is entirely hydrophobic due to nonpolar Cl substituents . Solvent Compatibility: this compound is expected to exhibit solubility in nonpolar solvents (e.g., hexane, toluene), similar to HCB and hexamethylbenzene .

Reactivity and Applications: Functional Group Reactivity: Bromomethyl and hydroxymethyl derivatives () are highly reactive, enabling crosslinking or further functionalization. In contrast, sulfonyl groups are less reactive but enhance thermal stability and interfacial activity .

Structural and Thermal Properties: Molecular Weight: this compound has the highest molecular weight (~1,560 g/mol) due to its bulky substituents, which may limit its volatility compared to smaller analogs like HCB (vapor pressure: 1.09×10⁻⁵ mm Hg at 20°C) .

Research Implications and Gaps

  • Synthetic Challenges : The synthesis of this compound requires precise control to ensure uniform substitution, a challenge observed in hexa(hydroxymethyl)benzene production .
  • Environmental Impact : Long alkyl chains in this compound may raise concerns about biodegradability, akin to regulatory issues faced by HCB .
  • Data Limitations : Experimental data on solubility, toxicity, and catalytic applications of this compound are absent in the provided evidence, necessitating further study.

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